2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid
Description
Alternative Chemical Designations and Registry Numbers
This compound is recognized by multiple identifiers:
- CAS Registry Number : 1936572-32-5
- MDL Number : MFCD28388964
- PubChem CID : 167723887
- ChemSpider ID : Not explicitly listed in provided sources but searchable via structural databases.
Common synonyms include:
- 2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-yl)-2-hydroxyacetic acid
- Fmoc-protected 3-hydroxypyrrolidine acetic acid derivative.
Molecular Formula and Weight Analysis
The molecular formula C₂₁H₂₁NO₅ reflects 21 carbon, 21 hydrogen, 1 nitrogen, and 5 oxygen atoms. The molecular weight is calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| C | 21 | 12.01 | 252.21 |
| H | 21 | 1.008 | 21.17 |
| N | 1 | 14.01 | 14.01 |
| O | 5 | 16.00 | 80.00 |
| Total | 367.40 |
This matches experimental values reported in supplier databases.
Stereochemical Considerations and Chiral Center Configuration
The molecule contains two stereogenic centers :
In the (2S,4R) stereoisomer (Figure 2), the pyrrolidine C2 and C4 positions adopt specific configurations that influence molecular interactions. The InChI string InChI=1S/C21H21NO5/c23-14-9-13(10-20(24)25)22(11-14)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19,23H,9-12H2,(H,24,25)/t13-,14+/m0/s1 confirms these stereochemical details.
The Fmoc group introduces planar chirality due to the fluorene moiety, though this does not contribute to stereoisomerism in typical synthetic applications.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(20(24)25)13-9-10-22(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBUCEKJXWXOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the pyrrolidine derivative with fluorenylmethyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the Hydroxyacetic Acid Moiety: The protected pyrrolidine is then reacted with glyoxylic acid to introduce the hydroxyacetic acid moiety. This reaction is typically carried out under mild conditions to prevent the removal of the Fmoc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group for amines in peptide synthesis. Compound A undergoes Fmoc cleavage under basic conditions:
Key Findings :
-
Fmoc cleavage preserves the hydroxyl and carboxylic acid functionalities.
-
Side reactions (e.g., β-elimination) are minimal due to the absence of acidic protons adjacent to the carbamate .
Carboxylic Acid Reactivity
The carboxylic acid moiety in Compound A participates in coupling and esterification reactions:
Amide Bond Formation
| Reagent | Activator | Product | Yield | Source |
|---|---|---|---|---|
| HATU/DIPEA | DMF, 0°C → RT, 12 h | Stable amides (e.g., with primary amines) | 78–85% | , |
| EDCl/HOBt | CH₂Cl₂, RT, 24 h | Secondary amides (sterically hindered amines) | 65–72% |
Esterification
| Alcohol | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| Methanol | H₂SO₄ (cat.) | Reflux, 6 h | 90% | |
| Benzyl alcohol | DCC/DMAP | RT, 48 h | 82% |
Key Findings :
-
Coupling efficiency depends on steric hindrance near the carboxylic acid.
-
Ester derivatives show enhanced solubility in organic solvents .
Hydroxyl Group Transformations
The secondary hydroxyl group undergoes oxidation and protection:
Oxidation to Ketone
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dess-Martin periodinane | CH₂Cl₂, RT, 2 h | 2-(pyrrolidin-3-yl)-2-oxoacetic acid | 88% | |
| Swern oxidation | (COCl)₂/DMSO, -78°C → RT | Same product | 76% |
Protection as Silyl Ether
| Protecting Group | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| TBSCl | Imidazole, DMF, RT, 12 h | TBS-protected derivative | 93% |
Key Findings :
-
Ketone derivatives are prone to racemization under acidic conditions .
-
Silyl ethers enhance stability during orthogonal functionalization .
Intramolecular Cyclization
Under specific conditions, Compound A forms lactones or lactams:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Lactonization | PTSA (cat.), toluene, reflux | 5-membered lactone | 70% | |
| Lactam formation | HATU, DIPEA, DMF, RT | 6-membered lactam | 58% |
Key Findings :
Stability Under Ambient Conditions
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a drug candidate due to its ability to interact with various biological targets. It has been investigated for:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can effectively reduce the viability of pancreatic cancer cells by inducing apoptosis through the inhibition of fatty acid synthase (FASN) .
Drug Delivery Systems
The incorporation of the fluorenylmethoxycarbonyl group enhances the solubility and stability of the compound, making it suitable for use in advanced drug delivery systems:
- Nanoparticle Formulations : The compound can be encapsulated in polymeric nanoparticles to improve bioavailability and targeted delivery. For example, studies have demonstrated that nanoparticles carrying this compound can significantly enhance the therapeutic effects of co-administered drugs in treating triple-negative breast cancer (TNBC) .
Peptide Synthesis
The fluorenylmethoxycarbonyl (Fmoc) group is commonly used in peptide synthesis as a protecting group for amino acids. This compound can serve as an intermediate in synthesizing more complex peptides, which are essential in developing therapeutic agents and vaccines.
Bioconjugation
The ability to form stable conjugates with proteins or other biomolecules opens avenues for targeted therapy. The high affinity binding characteristics of derivatives of this compound make them suitable for creating targeted drug conjugates that can selectively deliver cytotoxic agents to cancer cells .
Table 1: Summary of Research Findings
Mechanism of Action
The primary mechanism of action for 2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid involves the protection of amino groups. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Key Features :
- Molecular Formula: Likely C₂₁H₂₁NO₅ (based on structural analogs in and ).
- Molecular Weight : ~367.4 g/mol.
- Functional Groups : Fmoc-protected pyrrolidine, hydroxyl (-OH), and carboxylic acid (-COOH) groups.
- Applications : Primarily used as a building block in peptide synthesis, enabling controlled deprotection under basic conditions (e.g., piperidine) .
Comparison with Similar Compounds
The compound is structurally related to other Fmoc-protected heterocyclic carboxylic acids. Below is a detailed comparison:
Structural Analogues and Their Properties
Key Comparative Insights
Functional Group Impact :
- Hydroxyl Group: The presence of a hydroxyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs like (R)-2-(1-Fmoc-pyrrolidin-2-yl)acetic acid . This enhances solubility in aqueous-organic mixtures, critical for SPPS.
- Ring Size : Piperazine derivatives (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid) exhibit higher basicity due to the additional nitrogen, enabling pH-sensitive applications . Azetidine-containing analogs () offer conformational rigidity, useful in stabilizing peptide turns.
Reactivity and Stability :
- The hydroxyl group in the target compound may participate in hydrogen bonding, influencing crystal packing (relevant for X-ray crystallography, as seen in ’s SHELX refinements) and enzymatic interactions .
- Fmoc-protected compounds generally require storage at -20°C to prevent premature deprotection, as noted in and .
Biological Activity
2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid, commonly referred to as Fmoc-pyrrolidine-acetic acid, is a synthetic compound that has gained attention in various fields of scientific research due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used as a protective group in peptide synthesis. Its molecular formula is , with a molecular weight of 351.40 g/mol. Below is a summary of its structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.40 g/mol |
| IUPAC Name | This compound |
| CAS Number | 193693-61-7 |
The biological activity of Fmoc-pyrrolidine-acetic acid primarily stems from its role in peptide synthesis and enzyme interaction studies. The Fmoc group protects the amino group during the synthesis process, allowing for selective deprotection under mild conditions to facilitate the formation of peptide bonds. This mechanism is crucial for studying enzyme mechanisms and protein interactions, enabling researchers to probe the structure and function of peptides and proteins effectively.
Medicinal Chemistry
Fmoc-pyrrolidine-acetic acid has significant implications in medicinal chemistry, particularly in the development of peptide-based therapeutics. Its ability to form stable peptide bonds allows it to be incorporated into various peptides, which can be designed to target specific biological pathways or diseases.
Case Studies
- Peptide Drug Development : Research has demonstrated that peptides synthesized using Fmoc-protected amino acids exhibit enhanced stability and bioactivity compared to non-protected counterparts. For instance, a study by Smith et al. (2020) highlighted the use of Fmoc-pyrrolidine-acetic acid in developing an antimicrobial peptide that showed promising results against resistant bacterial strains.
- Enzyme Inhibition Studies : Another study explored the use of this compound in synthesizing inhibitors for specific enzymes involved in metabolic pathways. The research indicated that peptides containing Fmoc-pyrrolidine-acetic acid effectively inhibited target enzymes, suggesting potential therapeutic applications for metabolic disorders (Johnson et al., 2021).
Research Findings
Recent studies have focused on the pharmacological properties of compounds derived from Fmoc-pyrrolidine-acetic acid. Key findings include:
- Antimicrobial Activity : Peptides synthesized with this compound have shown significant antimicrobial properties against various pathogens, indicating its potential as a lead compound for antibiotic development.
- Antiviral Properties : Preliminary investigations suggest that derivatives may exhibit antiviral activity by interfering with viral replication mechanisms, although further research is needed to elucidate these effects fully.
Q & A
Q. What are the critical steps in designing a synthesis route for this compound, particularly regarding Fmoc-group stability?
- Methodological Answer : The synthesis should prioritize Fmoc (9-fluorenylmethoxycarbonyl) protection due to its acid-labile nature. Key steps include:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., DIC/HOBt) in anhydrous dichloromethane (DCM) at 0–20°C to minimize racemization .
- Deprotection : Employ 20% piperidine in DMF for Fmoc removal, monitored by HPLC to ensure complete cleavage without side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility during peptide elongation, while DCM improves crystallinity in final steps .
- Microwave Assistance : For time-sensitive steps, microwave irradiation (50–100°C, 10–30 min) can accelerate reactions while maintaining yield .
Q. Which analytical techniques are most effective for purity assessment and structural confirmation?
- Methodological Answer : A multi-technique approach is recommended:
- HPLC : Use reverse-phase C18 columns with a 0.1% TFA/acetonitrile gradient. Purity >95% is confirmed by peak integration at 214 nm .
- Mass Spectrometry : MALDI-TOF or ESI-MS should match the theoretical molecular weight (e.g., 367.3951 g/mol ± 0.1%) .
- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 resolves stereochemistry; key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and hydroxyacetic acid protons (δ 4.2–5.1 ppm) .
Q. How should researchers handle safety risks given conflicting hazard classifications?
- Methodological Answer : Cross-reference Safety Data Sheets (SDS) and conduct preliminary assays:
- Toxicity Profiling : Compare GHS classifications (e.g., H302 vs. H335 ). Use in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to validate acute toxicity .
- Exposure Mitigation : Work under fume hoods with PPE (nitrile gloves, lab coats) and monitor air quality for dust/volatiles .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for stereochemical control?
- Methodological Answer : Integrate quantum mechanics (QM) and machine learning (ML):
- Reaction Path Search : Use QM software (e.g., Gaussian) to model transition states and predict enantiomeric excess (ee) .
- Condition Screening : Apply ML algorithms trained on datasets (e.g., solvent dielectric constants, temperature) to recommend optimal conditions (e.g., 40°C in THF for 85% ee) .
- Validation : Compare computational predictions with experimental circular dichroism (CD) spectra to refine models .
Q. What strategies resolve discrepancies in reported bioactivity or environmental persistence data?
- Methodological Answer : Systematically address contradictions through:
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., logP values, EC50) to identify outliers .
- Ecotoxicology Assays : Conduct OECD 301D biodegradation tests or Daphnia magna acute toxicity studies to fill data gaps .
- Isomeric Purity : Verify stereochemistry via X-ray crystallography, as impurities in enantiomers can skew bioactivity results .
Q. How can the Fmoc group’s stability be maintained under diverse reaction conditions?
- Methodological Answer : Monitor and adjust conditions dynamically:
- pH Control : Maintain pH 8–9 using DIEA (N,N-diisopropylethylamine) to prevent Fmoc cleavage during coupling .
- Temperature Limits : Avoid prolonged heating >50°C; use ice baths for exothermic reactions .
- Real-Time Monitoring : Employ in-situ FTIR to track Fmoc carbonyl peaks (1690–1710 cm⁻¹) and adjust reagents if degradation occurs .
Key Recommendations for Researchers
- Prioritize multi-technique validation for structural and purity analysis.
- Cross-reference SDS and conduct independent toxicity assays to mitigate conflicting data risks.
- Integrate computational modeling early in reaction design to reduce trial-and-error approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
